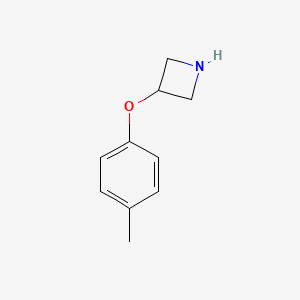

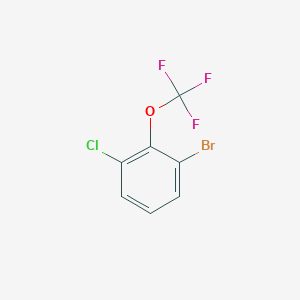

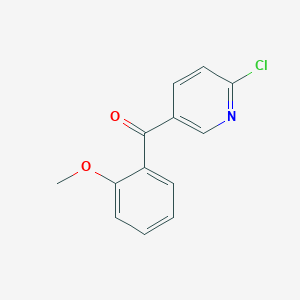

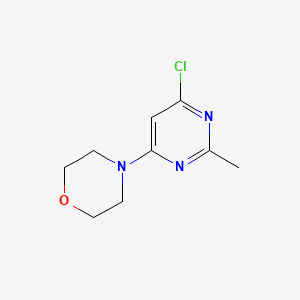

![molecular formula C15H20ClFN2O B1320983 N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide CAS No. 72084-87-8](/img/structure/B1320983.png)

N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide

Overview

Description

N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide is a compound known for its potent and selective inhibition of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating brain activity. The compound’s structure includes a piperidine ring, a common motif in medicinal chemistry, making it a significant subject of study in various scientific fields.

Preparation Methods

The synthesis of N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide involves several steps, typically starting with the preparation of the piperidine ring. One common method includes the cyclization of appropriate precursors under controlled conditions . Industrial production methods often involve optimizing these synthetic routes to ensure high yield and purity. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the efficient synthesis of this compound .

Chemical Reactions Analysis

N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups attached to the piperidine ring.

Reduction: Used to alter the oxidation state of the compound, often to increase its stability or modify its activity.

Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, which can replace specific atoms or groups in the compound. The major products formed from these reactions depend on the specific reagents and conditions used, but they often include modified piperidine derivatives with altered pharmacological properties.

Scientific Research Applications

N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the reactivity of piperidine derivatives and their potential as building blocks in organic synthesis.

Biology: Investigated for its effects on GABA metabolism and its potential role in modulating neurotransmitter levels in the brain.

Medicine: Explored for its therapeutic potential in treating neurological disorders, such as epilepsy and anxiety, due to its ability to inhibit GABA aminotransferase.

Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes.

Mechanism of Action

The mechanism of action of N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide involves the inhibition of GABA aminotransferase. By blocking this enzyme, the compound increases the levels of GABA in the brain, enhancing its inhibitory effects on neuronal activity. This mechanism is crucial for its potential therapeutic applications in neurological disorders.

Comparison with Similar Compounds

N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide can be compared with other piperidine derivatives, such as:

N-(piperidin-4-yl)benzamide derivatives: These compounds also exhibit significant biological activity and are used in various pharmacological studies.

1,4-disubstituted piperidines: Known for their antimalarial activity and selectivity for resistant strains of Plasmodium falciparum. The uniqueness of this compound lies in its specific inhibition of GABA aminotransferase, which distinguishes it from other piperidine derivatives with different biological targets and activities.

Properties

IUPAC Name |

N-[1-(3-chloropropyl)piperidin-4-yl]-4-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClFN2O/c16-8-1-9-19-10-6-14(7-11-19)18-15(20)12-2-4-13(17)5-3-12/h2-5,14H,1,6-11H2,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHLJEGCCUIVEJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC=C(C=C2)F)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20608885 | |

| Record name | N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20608885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72084-87-8 | |

| Record name | N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20608885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

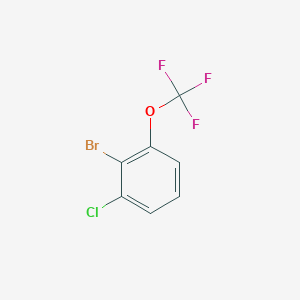

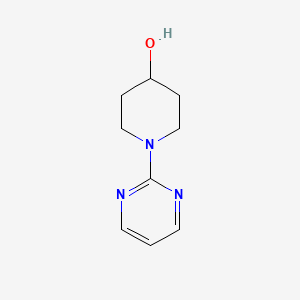

![1-[4-(3-Azetidinyloxy)phenyl]-1-ethanone](/img/structure/B1320929.png)